[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXFYZULCQKPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Prazosin Hydrochloride
Mechanism of Action at Alpha-1 Adrenergic Receptors
Selective Alpha-1 Adrenergic Receptor Antagonism and Inverse Agonism
Prazosin (B1663645) hydrochloride is recognized as a selective antagonist of alpha-1 adrenergic receptors, meaning it preferentially binds to these receptors over alpha-2 adrenergic receptors. patsnap.comguidetopharmacology.org This selectivity is crucial to its mechanism of action, as it blocks the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at postsynaptic alpha-1 adrenoceptors. drugbank.com This blockade prevents the normal vasoconstrictive response, leading to vasodilation and a reduction in peripheral vascular resistance. patsnap.com
Beyond simple antagonism, prazosin has been identified as an inverse agonist at all three alpha-1 adrenergic receptor subtypes. wikipedia.orgwikipedia.orgselleck.cn An inverse agonist not only blocks the action of an agonist but also reduces the basal or constitutive activity of the receptor. This property of prazosin may contribute to its therapeutic effects by further dampening the signaling output from alpha-1 adrenergic receptors. nih.gov
Interaction with Alpha-1A, Alpha-1B, and Alpha-1D Adrenergic Receptor Subtypes
The alpha-1 adrenergic receptor family comprises three distinct subtypes: alpha-1A, alpha-1B, and alpha-1D. Prazosin hydrochloride is a non-selective antagonist, meaning it interacts with all three subtypes. drugbank.comnih.gov Molecular modeling studies suggest that prazosin has similar binding sites across all alpha-1 adrenergic receptor subtypes. researchgate.net The interaction involves key amino acid residues within the transmembrane domains of the receptors. Specifically, the 4-amino group, 1-nitrogen atom, and the two methoxy (B1213986) groups of the quinazoline (B50416) ring of prazosin are thought to interact with amino acids in transmembrane domains 3, 5, and 6 of the alpha-1 adrenergic receptors. researchgate.net
While prazosin itself is non-selective, the different subtypes have distinct physiological roles and tissue distribution. For instance, the alpha-1A subtype is prominent in the prostate, while the alpha-1B subtype is found in the liver, and the alpha-1D subtype can influence agonist sensitivity in vascular smooth muscle. guidetopharmacology.orgnih.gov Prazosin's ability to antagonize all three subtypes contributes to its broad range of physiological effects.
Binding Kinetics and Affinity Profiles for Alpha-1 Adrenergic Receptors
Prazosin exhibits high affinity for all three alpha-1 adrenergic receptor subtypes. The binding affinity is typically measured by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. Studies have reported Ki values for prazosin in the nanomolar (nM) range, indicating a strong binding interaction. wikipedia.org
| Receptor Subtype | Binding Affinity (Ki) |
| Alpha-1A | 0.13 to 1.0 nM wikipedia.org |
| Alpha-1B | 0.06 to 0.62 nM wikipedia.org |
| Alpha-1D | 0.06 to 0.38 nM wikipedia.org |
The binding of prazosin to alpha-1 adrenergic receptors is a competitive process, meaning it competes with endogenous agonists like norepinephrine for the same binding site. patsnap.com The kinetics of this interaction are rapid, with a quick onset of receptor blockade. ahajournals.org
Intracellular Signaling Pathways Modulated by Alpha-1 Adrenergic Receptor Blockade
G-Protein Coupled Receptor Coupling and Downstream Signaling
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs). nih.gov Upon activation by an agonist, these receptors couple to specific heterotrimeric G-proteins, primarily of the Gq/11 family. hmdb.camdpi.com This coupling initiates a cascade of intracellular events. By acting as an antagonist and inverse agonist, prazosin prevents this G-protein coupling, thereby inhibiting the downstream signaling pathways. scbt.com
The blockade of Gq/11 activation by prazosin has significant consequences for cellular function. The primary downstream effector of the Gq/11 pathway is phospholipase C.
Regulation of Second Messenger Systems
The activation of phospholipase C by the Gq/11 protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com
Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. scbt.com This increase in intracellular calcium is a key signal for many cellular processes, including smooth muscle contraction.
Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). PKC, in turn, phosphorylates various downstream target proteins, leading to a cellular response.
Prazosin's blockade of the alpha-1 adrenergic receptor effectively inhibits the production of these second messengers. nih.gov For example, prazosin potently inhibits norepinephrine-stimulated calcium efflux. medchemexpress.commedchemexpress.com By preventing the generation of IP3 and DAG, prazosin disrupts the signaling cascade that would normally lead to physiological responses such as vasoconstriction. mdpi.com Research has also indicated that prazosin treatment can decrease the protein expression of components of the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. medchemexpress.com
Impact on Ion Channel Activity (e.g., KCNH2)
Prazosin hydrochloride has been identified as an inhibitor of the voltage-gated potassium channel KCNH2. drugbank.comhmdb.ca The KCNH2 gene, also known as hERG (human Ether-à-go-go-Related Gene), encodes the alpha subunit of a potassium channel that is crucial for cardiac repolarization. nih.govgenecards.org This channel, which mediates the rapidly activating component of the delayed rectifier potassium current (IKr), is a key player in the electrical activity of the heart. hmdb.canih.gov
Blockade of the KCNH2 channel is a common mechanism by which various drugs can lead to acquired Long QT Syndrome, a disorder that can increase the risk of cardiac arrhythmias. nih.gov Research has shown that prazosin exhibits inhibitory effects on KCNH2 potassium channels. drugbank.comhmdb.ca Studies using microfluidic patch-clamp systems on cells expressing the hERG channel have demonstrated a clear concentration-dependent inhibition of the hERG current by prazosin. This inhibitory action underscores a significant interaction between prazosin and this critical ion channel, independent of its well-known alpha-1 adrenoceptor antagonism.
| Prazosin Concentration | Inhibition of Peak Tail Current (%) | Reference |
|---|---|---|
| Increasing Concentrations | Concentration-dependent inhibition observed | researchgate.net |
Non-Adrenergic Receptor Modalities and Interactions
Beyond its primary activity at adrenergic receptors, prazosin engages in several non-adrenergic pharmacological interactions, highlighting a more complex molecular profile.
Furthermore, allosteric interactions involving prazosin have been noted at the human α1A-adrenergic receptor itself. nih.gov The existence of such secondary binding sites and the functional consequences of binding at these locations support the rationale for conducting further allosteric modulation studies. These investigations could elucidate novel mechanisms of action and guide the development of new modulators with potentially improved therapeutic profiles. mdpi.comacs.org
Prazosin has been shown to interact with the glutamatergic system, specifically by blocking the effects of N-methyl-D-aspartic acid (NMDA). nih.gov The glutamatergic system plays a critical role in neurotransmission, and its interaction with the noradrenergic system is an area of significant research. nih.gov
A study in ovariectomized, estrogen-primed rats demonstrated that the administration of NMDA induced a significant increase in lordosis behavior and luteinizing hormone (LH) secretion. nih.gov When prazosin was administered prior to NMDA, it completely abolished the enhancing effect of NMDA on lordosis. nih.gov Furthermore, the higher dose of prazosin also significantly decreased the NMDA-induced rise in plasma LH levels. nih.gov These findings strongly indicate that the facilitatory effects of NMDA on both the behavioral and hormonal responses in this model are mediated by alpha-noradrenergic transmission, which is blocked by prazosin. nih.gov
| Treatment Group | Lordosis/Mount Ratio (Mean ± SEM) | Plasma LH (ng/mL) (Mean ± SEM) | Reference |
|---|---|---|---|
| Saline Controls | 16.59 ± 3.20 | N/A | nih.gov |
| NMDA Administration | 67.06 ± 3.28 | 5.96 ± 2.01 | nih.gov |
| Prazosin (1.75 µg) + NMDA | 17.04 ± 5.52 | N/A | nih.gov |
| Prazosin (3.5 µg) + NMDA | 9.33 ± 3.21 | 1.99 ± 0.24 | nih.gov |
Mast cell stabilizers are a class of drugs that inhibit the release of histamine (B1213489) and other inflammatory mediators. numberanalytics.com Research has provided electrophysiological evidence that prazosin possesses mast cell-stabilizing properties. nih.govnih.gov In studies using rat peritoneal mast cells, high-dose prazosin was found to significantly reduce the ratio of degranulating mast cells. nih.govnih.govresearchgate.net This effect was observed through the monitoring of membrane capacitance (Cm), where prazosin suppressed the increase in Cm that typically accompanies exocytosis. nih.govnih.govresearchgate.net
The mechanism may involve the high lipophilicity of prazosin, allowing it to penetrate and accumulate in the plasma membrane, inducing membrane stretch and rearranging cytoskeletal structures that influence ion channel activity. nih.gov
Interestingly, prazosin also acts synergistically with adrenaline to enhance mast cell stabilization. nih.govnih.gov While adrenaline's stabilizing effect is primarily mediated by β2-adrenergic receptors, the pharmacological blockade of α1-adrenergic receptors by prazosin augments the inhibitory effects of adrenaline on mast cell degranulation. nih.govnih.govresearchgate.netresearchgate.net
| Condition | Observation | Reference |
|---|---|---|
| High-Dose Prazosin | Significantly reduced the ratio of degranulating mast cells | nih.govnih.gov |
| High-Dose Prazosin | Suppressed the GTP-γ-S-induced increase in membrane capacitance (Cm) | nih.govnih.gov |
| Prazosin + Adrenaline | Augmented the inhibitory effects of adrenaline on degranulation | nih.govnih.gov |
Preclinical Pharmacodynamics of Prazosin Hydrochloride
In Vitro Pharmacological Studies
In vitro studies have been instrumental in characterizing the direct cellular and tissue-level effects of prazosin (B1663645) hydrochloride, providing a foundational understanding of its pharmacological activity. These investigations have primarily focused on its interaction with vascular smooth muscle, its influence on cellular receptor function and signaling pathways, and its impact on the electrophysiological properties of cells.
Isolated Organ Bath Studies on Vascular Smooth Muscle
Isolated organ bath preparations are a classical pharmacological tool used to assess the contractile properties of vascular smooth muscle and the effects of vasoactive compounds. researchgate.netbioline.org.br In this setting, prazosin has been consistently shown to antagonize contractions induced by α1-adrenoceptor agonists.
Studies on isolated rat tail artery, aorta, and spleen strips have demonstrated that prazosin competitively blocks the contractile responses to phenylephrine, an α1-agonist. nih.gov For instance, in rat tail artery, prazosin caused a parallel rightward shift in the concentration-response curve for phenylephrine, indicative of competitive antagonism. nih.gov The pKB value, a measure of antagonist affinity, for prazosin in these tissues is approximately 9, highlighting its high affinity for α1-adrenoceptors. nih.gov
Furthermore, in isolated human urinary bladder muscle strips, prazosin is utilized to block α1-adrenoceptors to investigate the effects of other neurotransmitter systems, confirming its selectivity and utility as a research tool. einj.org Similarly, in studies on isolated rat urinary bladder smooth muscle, prazosin is used to preclude any potential effects on α1-adrenoceptors when examining the actions of other compounds. jst.go.jp These studies collectively underscore the direct relaxant effect of prazosin on vascular smooth muscle, which is a consequence of its blockade of α1-adrenoceptor-mediated contractile signals. researchgate.netvin.com
| Tissue Preparation | Agonist | Prazosin Effect | Reference |
| Rat Tail Artery | Phenylephrine | Competitive antagonism, parallel rightward shift of concentration-response curve (pKB ≈ 9) | nih.gov |
| Rat Aorta | Phenylephrine | Inhibition of contraction | nih.gov |
| Rat Spleen | Phenylephrine | Inhibition of contraction | nih.gov |
| Human Urinary Bladder | Electrical Field Stimulation | Used to block α1-adrenoceptors to isolate other neuronal effects | einj.org |
| Rat Urinary Bladder | Acetylcholine | Used to block α1-adrenoceptors to prevent confounding effects | jst.go.jp |
| Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition of degranulation at high concentrations | nih.govcellphysiolbiochem.com |
Cell Culture Models for Receptor Function and Signaling
Cell culture models have provided deeper insights into the molecular mechanisms underlying prazosin's effects. Prazosin is a potent antagonist at α1- and α2B-adrenoceptors. It exhibits high affinity for α1-adrenergic receptor subtypes, with Ki values in the nanomolar range. wikipedia.org Specifically, its affinity (Ki) values are reported as 0.13 to 1.0 nM for the α1A-adrenergic receptor, 0.06 to 0.62 nM for the α1B-adrenergic receptor, and 0.06 to 0.38 nM for the α1D-adrenergic receptor. wikipedia.org In contrast, it has significantly lower affinity for α2-adrenergic receptors. wikipedia.org
In cell culture systems, prazosin has been shown to inhibit norepinephrine-stimulated calcium efflux with a very high potency (IC50 of 0.15 nM). medchemexpress.com This action is central to its ability to counteract agonist-induced smooth muscle contraction. Beyond its primary target, prazosin has been found to interact with other receptors and transporters. For example, it is a potent antagonist at the melatonin (B1676174) MT3 receptor (Ki = 10.2 nM). rndsystems.com Additionally, it inhibits organic cation transporters OCT-1 and OCT-3 with IC50 values of 1.8 µM and 13 µM, respectively. medchemexpress.com
Recent research has also uncovered potential anti-cancer properties of prazosin. In prostate cancer cells, prazosin induces DNA damage stress, leading to Cdk1 inactivation, G2 checkpoint arrest, and ultimately, apoptosis. rndsystems.com Studies on glioma cells (U251 and U87) have shown that prazosin inhibits cell proliferation, migration, and invasion, and these effects are associated with the downregulation of the PI3K/AKT/mTOR signaling pathway. medchemexpress.com
Electrophysiological Assessments of Cellular Activity
Electrophysiological studies have further elucidated the impact of prazosin on cellular excitability. In rat peritoneal mast cells, high-dose prazosin (1 µM) has been shown to inhibit exocytosis, as measured by a decrease in membrane capacitance (ΔCm). nih.govcellphysiolbiochem.com This suggests that α1-adrenergic receptors may play a role in the degranulation process of these immune cells. nih.govcellphysiolbiochem.com
In the central nervous system, electrophysiological recordings have revealed that prazosin can modulate neuronal activity. For instance, in the thalamic reticular nucleus (TRN), prazosin blocks the slow membrane depolarization induced by optogenetic stimulation of noradrenergic fibers from the locus coeruleus. biorxiv.org This indicates that prazosin can interfere with noradrenergic transmission in brain circuits involved in processes like sleep regulation. biorxiv.org Furthermore, in the context of cortical plasticity, prazosin has been shown to decrease the enhancement of local field potential (LFP) responses induced by anodal transcranial pulsed current stimulation (a-tPCS), suggesting an involvement of α1-adrenergic receptors in this form of neuroplasticity. frontiersin.org
Animal Model Investigations
Animal models have been crucial for understanding the integrated physiological effects of prazosin hydrochloride in a living organism. These studies have primarily focused on its impact on the cardiovascular and central nervous systems.
Cardiovascular System Effects (e.g., Total Peripheral Resistance, Blood Pressure Regulation)
The hallmark cardiovascular effect of prazosin in animal models is a reduction in total peripheral resistance, leading to a decrease in blood pressure. pfizer.comfda.govpfizermedicalinformation.com This effect is attributed to its blockade of postsynaptic α1-adrenoceptors on vascular smooth muscle, which prevents the vasoconstrictor actions of norepinephrine (B1679862). pfizer.comfda.govpfizermedicalinformation.com
In dog forelimb experiments, the peripheral vasodilator effect of prazosin was found to be primarily at the level of the resistance vessels (arterioles). pfizer.comfda.govpfizermedicalinformation.com Unlike some other alpha-blockers, the antihypertensive action of prazosin is typically not accompanied by a reflex tachycardia. pfizer.comfda.gov Hemodynamic studies in animals have confirmed that the therapeutic effect is a fall in blood pressure without clinically significant changes in cardiac output, heart rate, renal blood flow, or glomerular filtration rate. pfizer.comfda.gov
In pithed rabbits, prazosin was shown to almost abolish the pressor responses induced by the α1-agonist 2-(2-chlorophenylamino)imidazoline, further confirming its mechanism of action. ahajournals.org In spontaneously hypertensive rats (SHR), prazosin markedly reduced pressor responses to renal nerve stimulation. ahajournals.org Interestingly, in these rats, prazosin also increased the stimulation-induced norepinephrine outflow to a lesser extent than in normotensive Wistar-Kyoto (WKY) rats, suggesting a complex interplay between pre- and postjunctional adrenoceptors. ahajournals.org
| Animal Model | Key Finding | Effect of Prazosin | Reference |
| Dog | Forelimb Vasculature | Vasodilation is mainly at the level of arterioles. | pfizer.comfda.govpfizermedicalinformation.com |
| Dog | Hemodynamics | Decreased blood pressure without significant changes in cardiac output or heart rate. | pfizer.comfda.gov |
| Pithed Rabbit | Pressor Response | Abolished the pressor response to an α1-agonist. | ahajournals.org |
| Spontaneously Hypertensive Rat (SHR) | Blood Pressure | Reduced pressor responses to renal nerve stimulation. | ahajournals.org |
| Mouse | Anoxia-Reoxygenation Injury | Improved blood lipid levels, blood pressure, and myocardial function. | nih.gov |
| Mouse | Angiogenesis | Induces angiogenesis in skeletal muscle. | selleckchem.com |
Central Nervous System Modulation in Preclinical Models (e.g., Noradrenergic Pathways, Dopaminergic Neurons)
Prazosin is a centrally active α1-adrenergic antagonist that can cross the blood-brain barrier. nih.gov Its effects on the central nervous system (CNS) are primarily mediated by its blockade of noradrenergic signaling. nih.gov
Electrophysiological studies have shown that stimulation of α1-adrenergic receptors increases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA). nih.gov Conversely, prazosin inhibits the burst firing of these neurons. nih.gov This interaction between the noradrenergic and dopaminergic systems is further supported by behavioral studies. For example, prazosin attenuates the locomotor hyperactivity induced by amphetamine. nih.gov
In anesthetized cats, prazosin demonstrated a more potent inhibitory effect on nictitating membrane contractions evoked by central (hypothalamic) stimulation compared to peripheral nerve stimulation. nih.gov This suggests a significant CNS component to its sympatholytic action. nih.gov Furthermore, prazosin has been shown to block the release of dopamine (B1211576) in the nucleus accumbens, an effect mediated by α1-adrenergic receptors in the prefrontal cortex. nih.gov
Preclinical studies in alcohol-preferring (P) rats have shown that prazosin can reduce alcohol-seeking and intake. nih.gov This effect is consistent with the hypothesis that prazosin counteracts the excessive noradrenergic activity associated with stress and addiction. nih.gov
Urogenital System Research in Animal Models (e.g., Urethral Smooth Muscle Relaxation)
Prazosin hydrochloride's effects on the urogenital system have been a subject of preclinical investigation, particularly focusing on its ability to relax urethral smooth muscle. As a selective alpha-1 adrenergic antagonist, prazosin blocks the receptors in the smooth muscles of the urinary bladder and urethra, which can lead to reduced urethral resistance. vin.comwedgewood.commedsafe.govt.nz
In a study involving non-sedated male beagle dogs, intravenous administration of prazosin at a dose of 0.025 mg/kg resulted in significant decreases in maximal urethral pressure and maximal urethral closure pressure. researchgate.net These effects were observed at 10, 20, and 40 minutes post-administration, with the most significant reductions in urethral pressure parameters seen at the 20-minute mark. researchgate.netnih.gov This research highlights the potential of prazosin to alleviate functional urethral obstruction by relaxing the urethral smooth muscle. wedgewood.comnih.gov The study concluded that urethral pressure profilometry was a sensitive method for detecting these effects in a non-sedated canine model. researchgate.netnih.gov
While prazosin has been explored for its benefits in urinary conditions in dogs, such as relaxing the urinary sphincter and urethra in cases of prostate disorders, its efficacy in cats for similar conditions has been questioned in some recent studies. vin.com Some research suggests that prazosin may not be effective in aiding urine flow in cats with idiopathic cystitis and could potentially hinder it. vin.com However, it is still considered for its potential to relax the internal urethral sphincter in cats with urethral spasms. wedgewood.comcats.com
Long-term studies in rats and dogs have also revealed effects on the reproductive system. At a dose of 25 mg/kg/day for one year or more, testicular changes, including atrophy and necrosis, were observed in both species. fda.govhpra.ienps.org.aumedsinfo.com.au However, these changes were not seen at a lower dose of 10 mg/kg/day. fda.govhpra.ienps.org.aumedsinfo.com.au In a fertility study in rats, decreased fertility was noted in both males and females treated with 75 mg/kg, but not at 25 mg/kg. fda.govpfizer.compfizer.com
Interactive Data Table: Effects of Intravenous Prazosin on Urethral Pressure in Male Beagle Dogs
| Parameter | Dose (mg/kg) | Observation Time Points | Key Findings |
| Maximal Urethral Pressure | 0.025 | 10, 20, 40 min | Significant decrease compared to placebo |
| Maximal Urethral Closure Pressure | 0.025 | 10, 20, 40 min | Significant decrease compared to placebo |
Other Systemic Preclinical Pharmacodynamic Assessments (e.g., Myocardial Protection)
Beyond its well-known effects on the vascular and urogenital systems, preclinical studies have investigated other systemic pharmacodynamic properties of prazosin hydrochloride, notably its potential for myocardial protection.
A study in a mouse model of anoxia-reoxygenation injury demonstrated that prazosin treatment offered protective effects on myocardial cells. nih.gov The administration of prazosin led to a significant improvement in histological markers of myocardial injury, including the area, circumference, fragmentation, and segmentation of myocardial cells. nih.gov The study suggested that these protective effects were mediated through the regulation of the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased inflammation, reduced oxidative stress, and lower rates of apoptosis in myocardial cells. nih.gov Specifically, prazosin was found to decrease the expression of inflammatory factors such as interleukin (IL)-6, tumor necrosis factor (TNF)-α, IL-10, and IL-1 in the serum of the model mice. nih.gov
In conscious dogs, intravenous administration of prazosin (0.07 mg/kg/min for 7 minutes) induced prolonged coronary vasodilation. nih.gov This was associated with a reduction in key determinants of myocardial oxygen consumption, including arterial and left ventricular pressures, left ventricular end-diastolic diameter, and LV dP/dt. nih.gov However, this vasodilation did not lead to an increase in coronary blood flow above control levels. nih.gov The alpha-blocking properties of prazosin were confirmed by its ability to attenuate the pressor responses to norepinephrine and bilateral carotid occlusion. nih.gov
Interactive Data Table: Preclinical Myocardial Effects of Prazosin
| Animal Model | Condition | Key Findings |
| Mouse | Anoxia-reoxygenation injury | Improved myocardial cell histology, decreased inflammation and oxidative stress. nih.gov |
| Conscious Dog | Normal | Induced coronary vasodilation, reduced determinants of myocardial oxygen consumption. nih.gov |
Preclinical Dose-Response Relationships and Efficacy in Animal Models
Preclinical studies have established dose-response relationships for prazosin hydrochloride across various animal models and for different therapeutic effects.
In studies on alcohol-preferring (P) rats, prazosin demonstrated a dose-dependent effect on alcohol-seeking behavior. Intraperitoneal injections of prazosin at doses of 0.5, 1.0, and 1.5 mg/kg significantly decreased alcohol-seeking behavior. nih.gov The highest dose (1.5 mg/kg) also reduced alcohol intake. nih.gov A similar dose-dependent effect was observed on sucrose-seeking and intake. nih.gov
Research on binge-like eating in rats showed that prazosin preferentially reduced the consumption of palatable food. researchgate.net In a fixed-ratio 1 reinforcement schedule, prazosin produced a more significant reduction in food responses in rats fed a palatable diet compared to those on a standard chow diet. researchgate.net The doses tested were 0.5, 1.0, and 2.0 mg/kg. researchgate.net
In fear conditioning studies in mice, intraperitoneal injections of prazosin at doses of 0.1, 0.5, and 2 mg/kg prior to fear conditioning facilitated the extinction of fear memory on subsequent days. nih.gov All tested doses were effective in attenuating freezing behavior during extinction trials. nih.gov
Genotoxicity studies in Swiss albino mice used intraperitoneal doses of 5, 15, and 25 mg/kg. jocpr.com The results indicated that prazosin induced toxic responses at the higher dose levels in hepatocytes, as evidenced by increased malondialdehyde levels, decreased glutathione (B108866) levels, and DNA damage. jocpr.com
Long-term toxicity studies in rats and dogs established a dose threshold for testicular effects. Testicular atrophy and necrosis were observed at 25 mg/kg/day but not at 10 mg/kg/day. fda.govhpra.ienps.org.aumedsinfo.com.aumedcentral.com
Interactive Data Table: Preclinical Dose-Response Findings for Prazosin Hydrochloride
| Animal Model | Behavior/Effect Studied | Effective Dose Range (mg/kg) | Route of Administration | Key Outcome |
| Alcohol-preferring (P) Rats | Alcohol-seeking | 0.5, 1.0, 1.5 | Intraperitoneal | Decreased seeking behavior. nih.gov |
| Rats | Binge-like eating | 0.5, 1.0, 2.0 | Not specified | Preferential reduction of palatable food intake. researchgate.net |
| Mice | Fear extinction | 0.1, 0.5, 2.0 | Intraperitoneal | Facilitated extinction of fear memory. nih.gov |
| Swiss Albino Mice | Genotoxicity | 5, 15, 25 | Intraperitoneal | Toxic responses in hepatocytes at higher doses. jocpr.com |
| Rats and Dogs | Long-term toxicity (testicular) | >10 | Oral | Atrophy and necrosis at 25 mg/kg/day. fda.govhpra.ienps.org.aumedsinfo.com.aumedcentral.com |
Preclinical Pharmacokinetics and Metabolism of Prazosin Hydrochloride
Absorption and Bioavailability Studies in Animal Models
The oral absorption and bioavailability of prazosin (B1663645) exhibit variability among different animal species. Bioavailability studies have shown that the total absorption of prazosin hydrochloride relative to a 20% alcoholic solution is 90%, leading to peak levels that are approximately 65% of the drug in solution. pfizer.comnih.govnih.govnih.govfda.gov The absolute oral bioavailability of prazosin is also variable, with an average of about 60% (ranging from 43% to 82%). nih.govmedcentral.com
Table 1: Bioavailability of Prazosin in Animal Models
| Animal Model | Bioavailability | Reference |
|---|---|---|
| General | ~60% (43-82%) | nih.govmedcentral.com |
| Dog | 0.38 ± 0.11 | nih.gov |
| Rat | 39.4% | dovepress.com |
Distribution and Tissue Penetration in Preclinical Species
Animal studies indicate that prazosin is widely distributed throughout the body's tissues. nih.govmedcentral.com
Blood-Brain Barrier Permeability
Prazosin has shown the ability to cross the blood-brain barrier, although its concentration in the brain is the lowest compared to other tissues. nih.govnih.gov Some research suggests that prazosin may have poor blood-brain barrier permeability. nih.gov However, studies in rats with experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have demonstrated that prazosin can suppress the clinical and pathological aspects of the disease, suggesting a significant central nervous system effect. nih.govpnas.org Furthermore, prazosin has been shown to be an inhibitor of organic cation transporters OCT1 and OCT3, which are involved in transport at the blood-brain barrier. plos.orgmedchemexpress.com
Organ and Tissue Accumulation Studies
Following intravenous administration in dogs, the highest concentrations of prazosin are found in the lungs, coronary arteries, aorta, paw arteries, and heart. nih.gov In conscious rats, the highest drug concentrations were observed in the liver and kidney. nih.gov The rate of decline of prazosin from plasma was found to be similar to its decline from the tissues, indicating a rapid equilibrium between the two compartments. nih.gov
Protein Binding Characteristics
Prazosin is highly bound to plasma proteins, with approximately 97% being bound. nih.govmedcentral.comdrugbank.com The primary binding proteins are albumin and alpha 1-acid glycoprotein. drugbank.comnih.gov This high degree of protein binding is a consistent finding across different species, although some interspecies differences have been noted. For instance, the percentage of prazosin bound to serum protein in rats and humans was reported to be 81.4% and 93.4%, respectively.
Biotransformation Pathways in Preclinical Models
Animal studies have consistently shown that prazosin hydrochloride is extensively metabolized. pfizer.comnih.govmedcentral.comdrugbank.com
Hepatic Metabolism and Cytochrome P450 Involvement
In vitro studies have revealed that the furan (B31954) ring of prazosin can be metabolized, leading to the formation of a reactive intermediate. researchgate.net Further investigations have identified that prazosin is primarily metabolized by the cytochrome P450 (CYP) 1A2 isoenzyme. dovepress.com Studies in rainbow trout have also shown that prazosin can act as a weak inhibitor of the CYP450 system. frontiersin.org The majority of prazosin and its metabolites are excreted primarily through the bile and feces. pfizer.comnih.govnih.govnih.govhres.cahres.ca
Identification of Metabolites and Their Pharmacological Activity
Preclinical studies in animal models, primarily rats and dogs, have established that prazosin hydrochloride undergoes extensive metabolism. The principal metabolic pathways identified are O-demethylation of the methoxy (B1213986) groups on the quinazoline (B50416) ring and subsequent conjugation, primarily with glucuronic acid. nih.govfda.govmedcentral.com Amide hydrolysis and N-dealkylation of the piperazine (B1678402) ring have also been noted as biotransformation routes. nih.govnih.gov
The major metabolites formed in both dogs and rats are the 6-O-demethyl and 7-O-demethyl analogues of prazosin. nih.gov The 6-O-demethyl derivative was identified as the major metabolite, while the 7-O-demethyl version was found to be significant but less prevalent. nih.gov In addition to these, two minor metabolites, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline and 2,4-diamino-6,7-dimethoxyquinazoline (B29095), have also been described. nih.gov
More recent in vitro investigations using liver microsomes and cryopreserved hepatocytes from rats, dogs, and humans have corroborated these findings and identified several previously uncharacterized metabolites. nih.govresearchgate.net These studies confirmed the formation of metabolites through demethylation and amide hydrolysis. nih.gov They also revealed new metabolic transformations, including oxidation of the piperazine ring leading to a stable carbinolamine, an iminium species, and an enamine. nih.gov Furthermore, oxidative cleavage of the furan ring resulted in the identification of two ring-opened metabolites. nih.gov A novel N-glucuronide conjugate of prazosin was also detected when incubations were performed in the presence of UDP-glucuronic acid. nih.govresearchgate.net
Table 1: Identified Preclinical Metabolites of Prazosin Hydrochloride
| Metabolite Name/Description | Method of Identification | Preclinical Species | Reference |
| 6-O-demethyl prazosin | Synthesis and comparison with metabolites from dog and rat | Rat, Dog | nih.gov |
| 7-O-demethyl prazosin | Synthesis and comparison with metabolites from dog and rat | Rat, Dog | nih.gov |
| 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline | In vivo studies | Rat, Dog | nih.gov |
| 2,4-diamino-6,7-dimethoxyquinazoline | In vivo studies | Rat, Dog | nih.gov |
| Stable carbinolamine (from piperazine ring oxidation) | In vitro liver microsomes and hepatocytes | Rat, Dog | nih.gov |
| Iminium species (from piperazine ring oxidation) | In vitro liver microsomes and hepatocytes | Rat, Dog | nih.gov |
| Enamine (from piperazine ring oxidation) | In vitro liver microsomes and hepatocytes | Rat, Dog | nih.gov |
| Ring-opened metabolites (from furan ring cleavage) | In vitro liver microsomes and hepatocytes | Rat, Dog | nih.gov |
| N-glucuronide of Prazosin | In vitro liver microsomes with UDPGA | Rat, Dog | nih.govresearchgate.net |
| Glucuronide conjugates of O-demethylated metabolites | In vivo studies | Rat, Dog | nih.gov |
Extrahepatic Metabolism Investigations
Preclinical research on the metabolism of prazosin has predominantly centered on the liver, which is established as the principal site of its biotransformation. medcentral.commedsinfo.com.au Animal studies consistently indicate that prazosin is extensively metabolized by the liver through demethylation and conjugation. fda.govmedsinfo.com.audrugbank.com The significant role of hepatic metabolism is further underscored by numerous in vitro studies utilizing liver-derived systems, such as microsomes and cryopreserved hepatocytes from rats and dogs, to characterize metabolic pathways. nih.govresearchgate.netresearchgate.netresearchgate.net
Potential for Bioactivation and Reactive Intermediates
In vitro studies have explored the potential for prazosin to form chemically reactive metabolites. nih.govresearchgate.netresearchgate.net This potential for bioactivation is associated with the furan moiety within the prazosin structure, which is considered a structural alert for metabolic activation. nih.gov
Investigations using rat, dog, and human liver microsomes have shown that the furan ring of prazosin can undergo oxidative metabolism to form a reactive γ-keto-α,β-unsaturated aldehyde intermediate. nih.govresearchgate.netnih.gov The formation of this electrophilic species was confirmed through trapping experiments. When incubations were conducted in the presence of glutathione (B108866) (GSH), three distinct glutathione conjugates were detected, signifying the capture of the reactive intermediate. nih.govresearchgate.net Similarly, using semicarbazide (B1199961) hydrochloride as a trapping agent, an intermediate resulting from the opening of the furan ring was successfully captured as a pyridazine (B1198779) product. nih.gov
Despite these in vitro findings, it is noteworthy that the glutathione conjugates were not detected in incubations with cryopreserved hepatocytes, which represent a more complete metabolic system than microsomes. nih.govresearchgate.net Moreover, furan ring oxidation is a major in vivo metabolic pathway for prazosin in rats, and the drug has demonstrated a long-standing record of safety. nih.gov This suggests that while prazosin has the chemical potential to form reactive intermediates, efficient detoxification pathways likely mitigate any potential for toxicity in vivo. nih.gov
Excretion and Clearance Mechanisms in Preclinical Species (e.g., Biliary, Fecal, Renal)
Animal studies indicate that only a small fraction of the administered dose, approximately 6-10%, is excreted in the urine. medcentral.com The majority of the drug and its metabolites are eliminated via the bile into the feces. nih.govmedcentral.commedsinfo.com.au The amount of unchanged prazosin excreted is low, with reports indicating a range of 5-11% of the parent drug being eliminated. medcentral.com Specifically, in rats and dogs, urinary excretion is low as biliary secretion is the major elimination pathway. nih.gov The major O-demethylated metabolites are predominantly cleared from the body as glucuronide conjugates secreted into the bile. nih.gov This extensive biliary excretion is a key feature of prazosin's disposition in preclinical animal models.
Table 2: Summary of Prazosin Excretion in Preclinical Species
| Species | Primary Excretion Route | Secondary Excretion Route | Key Findings | Reference |
| Rat | Biliary / Fecal | Renal | Urinary excretion is low; biliary secretion is the major route of elimination. Major metabolites are excreted as glucuronide conjugates in bile. | nih.gov |
| Dog | Biliary / Fecal | Renal | Urinary excretion is low; biliary secretion is the major route of elimination. [2-14C]Prazosin is rapidly distributed to tissues and eliminated mainly via bile. | nih.gov |
Chemical Synthesis and Structure Activity Relationship Sar Research
Academic Synthesis Methodologies for Prazosin (B1663645) Hydrochloride
The synthesis of Prazosin hydrochloride, a quinazoline (B50416) derivative, has been approached through various academic methodologies. One established route involves the reaction of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline with 2-furoyl chloride in chloroform (B151607) at ambient temperature. prepchem.com The resulting slurry is then treated with isoamyl alcohol and an aqueous sodium hydroxide (B78521) solution. prepchem.com After separation and drying of the organic layer, the introduction of anhydrous hydrogen chloride gas at a cooled temperature (0°-5° C.) leads to the precipitation of Prazosin hydrochloride, which is then isolated and dried. prepchem.com
Alternative and more contemporary methods have also been developed, some with a focus on "Green Chemistry" principles. One such method utilizes microwave irradiation to enhance reaction rates and potentially increase yields. semanticscholar.orgjbclinpharm.org This approach involves reacting methyl-2-amino-4,5-dimethoxybenzoate with thiourea (B124793) in the presence of hydrochloric acid under microwave irradiation. semanticscholar.org Another green chemistry approach involves the synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline by dissolving 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline in tetrahydrofuran (B95107) and bubbling dry ammonia (B1221849) gas through the solution. jbclinpharm.org
A solid-phase synthesis has also been described. lookchem.com This method begins with a carboxy polystyrene resin which is converted to an isothiocyanate resin. 2-Amino-4,5-dimethoxybenzonitrile is then attached, followed by reaction with 1-(2-furoyl)-piperazine to form a resin-bound guanidine. Acidolysis then cleaves the product from the resin, and subsequent treatment with hydrochloric acid yields Prazosin hydrochloride. lookchem.com
A summary of key synthesis approaches is presented in the table below:
| Synthesis Approach | Key Reagents and Conditions | Reference |
| Conventional Solution-Phase | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2-furoyl chloride, chloroform, isoamyl alcohol, NaOH, HCl gas | prepchem.com |
| Microwave-Assisted | Methyl-2-amino-4,5-dimethoxybenzoate, thiourea, HCl, microwave irradiation | semanticscholar.org |
| Green Chemistry (Ammonolysis) | 2-[4-Furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline, tetrahydrofuran, ammonia gas | jbclinpharm.org |
| Solid-Phase Synthesis | Carboxy polystyrene resin, oxalyl chloride, Bu4NNCS, 2-amino-4,5-dimethoxybenzonitrile, 1-(2-furoyl)-piperazine, EDC, DIEA, TFA, HCl | lookchem.com |
Structure-Activity Relationship (SAR) Studies of Quinazoline Derivatives
Structure-activity relationship (SAR) studies of quinazoline derivatives have been crucial in understanding their interaction with α1-adrenoceptors. acs.org The quinazoline nucleus is a fundamental component for the antagonistic activity at these receptors. acs.orgwikipedia.org
Key findings from SAR studies indicate:
The Quinazoline Core: The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold is a primary determinant for potent and selective α1-adrenoceptor antagonism. acs.org Protonation of the N-1 position of the quinazoline ring is believed to enhance electrostatic interactions with the receptor. wikipedia.org
The Piperazine (B1678402) Ring: The piperazine moiety, present in Prazosin and its close analogues Doxazosin and Terazosin, plays a significant role in their affinity for α1-receptors. wikipedia.orgacs.org Modifications to this ring can influence selectivity. For instance, replacing the piperazine with other heterocyclic systems has been explored to modulate activity.
The Acyl Group: The nature of the acyl group attached to the piperazine ring is critical. In Prazosin, this is a 2-furoyl group. Replacing the furoyl moiety with other groups can alter the compound's properties. nih.gov For example, converting the furan (B31954) ring to a tetrahydrofuran ring, as seen in Terazosin, increases the compound's half-life. wikipedia.org
Substituents on the Quinazoline Ring: The 6,7-dimethoxy substitution pattern on the quinazoline ring is a common feature among potent α1-antagonists. acs.org Alterations at these positions can impact affinity and selectivity.
The following table summarizes the key structural features and their influence on activity:
| Structural Feature | Influence on Activity | Reference |
| Quinazoline Nucleus | Essential for α1-adrenoceptor antagonism; protonation at N-1 enhances interaction. | acs.orgwikipedia.org |
| Piperazine Ring | Contributes to high affinity for α1-receptors. | wikipedia.orgacs.org |
| Acyl Group | Influences potency and pharmacokinetic properties. | wikipedia.orgnih.gov |
| 6,7-Dimethoxy Groups | Important for high affinity. | acs.org |
Design and Synthesis of Prazosin Hydrochloride Analogues and Derivatives
The development of Prazosin analogues has been an active area of research, aiming to improve selectivity for α1-adrenoceptor subtypes and to explore other potential therapeutic applications. nih.govnih.gov
One common strategy for creating analogues involves modifying the acyl group. A library of Prazosin analogues has been synthesized by reacting 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (B1670927) with various carboxylic acids. acs.orged.gov This is often achieved by first converting the carboxylic acids to more reactive acylimidazoles. acs.org
Another approach focuses on modifying the quinazoline core or the piperazine ring. For instance, the 6-O-demethyl and 7-O-demethyl analogues of Prazosin have been synthesized, which are also known metabolites of the drug. nih.gov These syntheses are multi-step sequences starting from isovanillin (B20041) and vanillin, respectively. nih.gov Efforts have also been made to create derivatives with additional properties, such as antioxidant activity, by replacing the furoyl group with fragments like lipoic acid. nih.gov
The table below presents examples of Prazosin analogues and the rationale behind their design:
| Analogue/Derivative | Structural Modification | Rationale for Design | Reference |
| Acyl Group Analogues | Replacement of the 2-furoyl group with other carboxylic acid moieties. | To explore the impact of the acyl group on activity and properties. | acs.orged.gov |
| 6-O-demethyl Prazosin | Demethylation at the 6-position of the quinazoline ring. | Synthesis of a known metabolite for further study. | nih.gov |
| 7-O-demethyl Prazosin | Demethylation at the 7-position of the quinazoline ring. | Synthesis of a known metabolite for further study. | nih.gov |
| Lipoic Acid Conjugates | Replacement of the furoyl moiety with a lipoyl fragment. | To introduce antioxidant properties. | nih.gov |
| Cystazosin | Specific modification of the piperazine and acyl moieties. | To achieve higher affinity for the α1D-adrenoceptor subtype. | nih.gov |
| Cyclazosin | Introduction of a cis-octahydroquinoxaline core. | To improve selectivity for α1A-adrenoceptors. | nih.gov |
This continuous exploration of Prazosin's chemical structure has led to a deeper understanding of the requirements for α1-adrenoceptor antagonism and has opened avenues for the development of new therapeutic agents. nih.gov
Advanced Research Methodologies and Techniques
Radioligand Binding Assays for Receptor Quantification and Characterization
Radioligand binding assays are a cornerstone technique for quantifying receptor density and characterizing the affinity of drugs for their targets. sci-hub.se In the context of prazosin (B1663645) hydrochloride, these assays have been pivotal in defining its binding profile to α1-adrenergic receptor subtypes. The use of tritiated prazosin, [3H]prazosin, as a radioligand allows for direct measurement of its interaction with α1-receptors in various tissues and cell preparations. ahajournals.orgrevvity.compnas.org
The fundamental principle of these assays involves incubating a receptor preparation (e.g., cell membranes) with increasing concentrations of [3H]prazosin until equilibrium is reached. sci-hub.se The amount of radioligand bound to the receptors is then quantified, allowing for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the tissue. mdpi.com
Saturation binding studies using [3H]prazosin have been performed on various cell lines and tissues to quantify α1-adrenergic receptor expression. For example, in cell lines engineered to express specific human α1-adrenergic receptor subtypes, saturation binding experiments revealed Kd values of 0.32 nM for α1A-AR, 0.83 nM for α1B-AR, and 0.90 nM for α1D-AR. mdpi.com These studies also determined the number of binding sites per cell, providing a quantitative measure of receptor expression. mdpi.com
Competition binding assays are another critical application. In these experiments, a fixed concentration of [3H]prazosin is co-incubated with varying concentrations of a non-labeled competing compound (like prazosin itself or other α1-adrenergic agonists and antagonists). The ability of the competing compound to displace [3H]prazosin from the receptor is measured, and an inhibition constant (Ki) is calculated. This provides a measure of the affinity of the unlabeled compound for the receptor. Prazosin acts as a non-selective inverse agonist at α1-adrenergic receptors, binding with high affinity to α1A, α1B, and α1D subtypes. wikipedia.org
Table 1: Binding Affinity of Prazosin for α1-Adrenergic Receptor Subtypes
This interactive table summarizes the reported binding affinities (Ki or Kd) of Prazosin for the three main α1-adrenergic receptor subtypes.
Receptor Subtype Binding Affinity (Ki/Kd in nM) Reference α1A 0.13 - 1.0 wikipedia.org α1B 0.06 - 0.62 wikipedia.org α1D 0.06 - 0.38 wikipedia.org
Gene Expression and Proteomics Research related to Alpha-1 Adrenergic Receptors
Investigating the effects of prazosin on gene expression and protein profiles provides a broader understanding of its biological impact beyond simple receptor blockade. Studies have explored how prazosin administration alters the expression of α1-adrenergic receptor genes and the proteome of specific biological fluids.
One research avenue has been to determine if chronic antagonist exposure alters the expression of the receptor itself. In a study on rats, chronic administration of prazosin for two weeks did not lead to any changes in the mRNA levels of α1-AR subtypes in the heart, spleen, liver, or kidney. nih.gov However, the same study observed a tissue-specific up-regulation of the α1A- and α1B-receptor proteins in the heart and the α1B-receptor in the spleen, suggesting that the regulation occurs at a post-transcriptional level. nih.gov This phenomenon, where an inverse agonist like prazosin increases receptor density, may be related to the receptor's constitutive activity in certain tissues. nih.gov
Proteomics, the large-scale study of proteins, offers a powerful tool to identify biomarkers and understand systemic drug effects. A study using tandem mass tagging and two-dimensional liquid chromatography-tandem mass spectrometry analyzed the impact of prazosin on the urine proteome in a rat model. plos.orgnih.gov The research identified a total of 775 proteins, with approximately half being influenced by prazosin treatment. plos.orgnih.gov This finding highlights the significant influence of the sympathetic nervous system, mediated by α1-receptors, on the composition of the urine proteome. plos.org Several proteins that were significantly altered, including Angiotensinogen, Haptoglobin, and Beta-2 microglobulin, are known to be associated with blood pressure regulation. plos.orgnih.gov
Table 2: Selected Urinary Proteins Influenced by Prazosin Treatment in a Rat Model
This interactive table lists examples of proteins identified in a proteomics study whose levels in urine were significantly altered following Prazosin administration.
Protein Associated Function/Condition Reference Angiotensinogen Blood pressure regulation plos.orgnih.gov Haptoglobin Blood pressure plos.orgnih.gov Beta-2 microglobulin Blood pressure plos.orgnih.gov
Advanced Imaging Techniques for In Vivo Receptor Mapping in Preclinical Models
Visualizing the location and density of α1-adrenergic receptors in living organisms is crucial for understanding their role in both normal physiology and disease. Advanced imaging techniques, particularly those involving radiolabeled tracers, allow for the non-invasive mapping of these receptors in preclinical animal models.
Autoradiography is a key technique used for in vitro and ex vivo receptor mapping. In these studies, tissue sections from animals are incubated with a radiolabeled ligand that binds to the target receptor. For instance, a technetium-99m ([99m]Tc) labeled ligand with high affinity for both 5-HT1A and α1-adrenergic receptors was used for autoradiographic studies in rat and human brain tissue. doi.org To confirm the specificity of binding to α1-receptors, parallel sections were incubated with the radioligand in the presence of a high concentration of unlabeled prazosin hydrochloride. The displacement of the radiotracer by prazosin confirmed the location of α1-adrenergic receptors in specific brain regions. doi.org Ex vivo autoradiography in rats further showed that the accumulation of this [99m]Tc complex in regions rich in α1-adrenergic receptors could be blocked by the administration of prazosin. doi.org
In addition to static receptor mapping, functional imaging techniques can visualize the downstream effects of receptor activation or blockade in real-time. For example, high-resolution imaging of sympathetic neurogenic calcium (Ca2+) signaling in arterial smooth muscle can be performed ex vivo. nih.gov Sympathetic nerve stimulation releases neurotransmitters like ATP and norepinephrine (B1679862), causing vasoconstriction. Prazosin is used in these experiments to block the α1-adrenergic receptors, thereby isolating the purinergic (ATP-mediated) component of the response. nih.gov By observing how prazosin abolishes the slowly developing Ca2+ waves and sustained contraction, researchers can dissect the relative contributions of adrenergic and purinergic signaling to vascular tone. nih.gov More advanced techniques are enabling the imaging of such Ca2+ signaling in vivo in preclinical models, providing a dynamic view of sympathetic nervous system activity under physiological conditions. nih.gov
Computational and Systems Biology Approaches in Prazosin Hydrochloride Research
Computational and systems biology approaches are increasingly being used to complement experimental research on prazosin hydrochloride. These methods allow for the prediction of molecular interactions, the rational design of new compounds, and the analysis of complex biological systems.
Computational modeling, particularly quantitative structure-activity relationship (QSAR) analysis, is used to understand how the chemical structure of prazosin and its analogues relates to their biological activity. researchgate.net Researchers have computed theoretical molecular descriptors for prazosin analogues and correlated them with their experimentally determined binding affinities for the α1-adrenergic receptor. researchgate.net Such studies help to identify the crucial chemical features—the pharmacophore—required for high-affinity and selective binding, confirming the importance of the protonated form of the quinazoline (B50416) nitrogen (N1) for productive interaction with the receptor. researchgate.net This knowledge can guide the synthesis of new, more potent, or subtype-selective antagonists.
Computational chemistry has also found practical applications in the development of analytical tools. For example, computational studies were employed to select an optimal ion-pair reagent for the creation of a prazosin-selective potentiometric sensor. By modeling the interaction between prazosin and various reagents, prazosin-tetraphenyl borate (B1201080) was identified as the most suitable, leading to the development of a sensitive and selective PVC membrane electrode for quantifying prazosin hydrochloride in pharmaceutical formulations.
Systems biology approaches aim to understand the broader network effects of drugs. Given that prazosin can influence a wide array of proteins, as shown by proteomics, plos.org and that α1-adrenergic signaling is integrated into complex physiological networks controlling everything from blood pressure to arousal, systems-level analyses are crucial. wikipedia.orgnih.gov Federated causal methods, which analyze large-scale patient data, have been used to investigate the effects of α1-AR antagonists in clinical scenarios like acute respiratory distress, suggesting a systems-level protective effect against hyperinflammation. elifesciences.org These advanced analytical approaches, combining computational modeling with large datasets, are essential for translating molecular knowledge of prazosin's action into a comprehensive understanding of its organism-wide effects.
Emerging Research Areas and Future Directions
Unexplored Molecular Targets and Pathways of Prazosin (B1663645) Hydrochloride
While Prazosin is well-characterized as a competitive antagonist of α1-adrenergic receptors (α1-ARs), recent research has begun to illuminate previously unknown molecular targets and pathways. oup.comnih.govembopress.orgnih.gov This expanding understanding opens new avenues for its therapeutic application.
A significant finding is the discovery of an "off-target" effect in the context of glioblastoma. In preclinical models, prazosin was found to induce apoptosis in glioblastoma-initiating cells (GICs) through a mechanism independent of adrenergic receptors. embopress.orgmdpi.com This action is mediated by a Protein Kinase C delta (PKCδ)-dependent inhibition of the AKT signaling pathway, which ultimately leads to caspase-3 activation and programmed cell death. embopress.orgmdpi.com This discovery points to a novel anticancer pathway for this established drug.
Beyond the adrenergic system, prazosin has been shown to bind to other receptors and transporters. It exhibits binding affinity for the melatonin (B1676174) receptor 3 (MT3) with an IC50 value of 7.8 nM in hamster brain membranes. nih.gov Additionally, it acts as an inhibitor of the organic cation transporters OCT-1 and OCT-3, with IC50 values of 1.8 µM and 13 µM, respectively. nih.gov The full clinical and physiological implications of these interactions are still under investigation. Furthermore, while effective in treating PTSD-related nightmares, the precise mechanism of action within the central nervous system is not fully understood, suggesting that other neural pathways may be involved. oup.comembopress.org
Mechanistic Drug Repurposing Research in Preclinical Contexts
The established safety profile of Prazosin hydrochloride makes it a prime candidate for drug repurposing, a strategy that identifies new uses for approved drugs. researchgate.net Preclinical research is actively exploring its efficacy in a variety of disease models beyond its original indication for hypertension.
Oncology: The most prominent repurposing effort is in oncology, specifically for glioblastoma. Preclinical studies have demonstrated that prazosin can inhibit the growth of glioblastoma tumors and increase survival in mouse models. embopress.orgmdpi.com This effect is attributed to its ability to trigger apoptosis in cancer cells via the PKCδ-dependent inhibition of the AKT pathway. embopress.orgmdpi.com
Inflammatory Conditions: Prazosin is being investigated for its potential to prevent cytokine storms. In preclinical models of inflammatory stimuli, prazosin significantly improved survival rates. nih.gov
Substance Use Disorders: A substantial body of preclinical work suggests a role for prazosin in treating addiction-like behaviors. It has been shown to reduce alcohol consumption in various rat models, including those involving genetic preference for alcohol and dependence-induced drinking. mdpi.comnih.govnih.gov Mechanistically, it blocks the reinstatement of alcohol-seeking behavior induced by stressors or drug-related cues. oup.comnih.gov This effect extends to other substances, with studies showing prazosin can reduce nicotine (B1678760), cocaine, and heroin self-administration in rats. mdpi.comnih.gov
Eating Disorders: In rat models of binge-like eating, systemic administration of prazosin was found to preferentially reduce the consumption of palatable food, suggesting a role for the noradrenergic system in this behavior. mdpi.commedscape.com
The table below summarizes key preclinical findings in drug repurposing research for Prazosin hydrochloride.
Table 1: Preclinical Drug Repurposing Research for Prazosin Hydrochloride| Research Area | Preclinical Model | Key Mechanistic Finding | Reference(s) |
|---|---|---|---|
| Glioblastoma | Orthotopic xenograft mouse models | Induces apoptosis via PKCδ-dependent inhibition of the AKT pathway, independent of adrenergic receptors. | mdpi.com, embopress.org |
| Cytokine Storm | Animal models of inflammatory stimuli | Prevents cytokine storms and strengthens survival. | nih.gov |
| Alcohol Use Disorder | Alcohol-preferring (P) rats; models of dependence and relapse | Blocks stress- and cue-induced reinstatement of alcohol-seeking; reduces self-administration. | nih.gov, oup.com, nih.gov |
| Binge-Like Eating | Rat models with palatable diet access | Preferentially reduces responses for palatable food. | mdpi.com, medscape.com |
Investigation of Long-Term Receptor Adaptations and Desensitization
The long-term administration of any receptor-acting drug raises questions about potential adaptations, such as receptor desensitization or tolerance. For Prazosin hydrochloride, studies have revealed a nuanced picture.
Upon initiation of therapy, an adaptive cardiovascular response can occur where heart rate and contractility temporarily increase to compensate for the drop in peripheral resistance. oup.commedcentral.com However, with continued treatment, these parameters tend to return to baseline as a new hemodynamic state is established. oup.commedcentral.com Importantly, tolerance to the primary antihypertensive effect of prazosin has not been observed during long-term therapy in hypertensive patients. aasm.orghres.ca Similarly, rebound hypertension does not typically occur after abrupt cessation of the drug. researchgate.netresearchgate.net
More specific investigations into receptor adaptations have been conducted in preclinical models. A study involving chronic prazosin treatment (35 days) in rats examined its effects on hippocampal mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs), which are crucial for regulating the stress axis. fda.gov The study found that prazosin's effects were dependent on the individual animal's baseline stress reactivity. In "low-responder" rats, chronic prazosin treatment markedly reduced hippocampal MRs and GRs, whereas it had no effect in "high-responder" rats. fda.gov This suggests that long-term α1-adrenoceptor blockade can differentially modulate the neuroendocrine stress axis, an effect that may be relevant to its use in stress-related disorders like PTSD.
However, in the context of severe congestive heart failure, some conflicting results have been reported regarding the sustainability of beneficial hemodynamic effects over the long term, indicating that further studies are needed in this specific population. hres.ca
Complex Preclinical Disease Models for Efficacy Evaluation
To better predict human efficacy, researchers are employing increasingly sophisticated preclinical disease models to evaluate Prazosin hydrochloride. These models aim to replicate key aspects of human pathology and individual variability.
Glioblastoma: To study its anti-cancer effects, researchers have used advanced orthotopic xenograft models. These involve implanting patient-derived glioblastoma-initiating cells (GICs) directly into the brains of immunodeficient mice, creating a tumor that more closely mimics the human disease environment. embopress.orgmdpi.com In addition, immunocompetent mouse models have been used to assess the drug's effect in the presence of a functional immune system. mdpi.com
Alcohol and Substance Use Disorders: The alcohol-preferring (P) rat is a well-established genetic model used to study the effects of prazosin on binge-like alcohol consumption and seeking behaviors. nih.govnih.gov Other models focus on stress- or cue-induced reinstatement of drug-seeking, which mimics relapse in humans. oup.com
Eating Disorders: Preclinical evaluation of prazosin for binge eating has utilized models where rats are given intermittent access to highly palatable, high-fat diets, which induces addiction-like feeding behaviors. mdpi.com
Neuroendocrine and Stress Research: To understand individual differences in response to prazosin, researchers have used the high-responder (HR) and low-responder (LR) rat model. These rats are selectively bred for their differential responses in the hypothalamo-pituitary-adrenal (HPA) axis, providing a tool to investigate how baseline neurobiology influences drug effects on stress-related receptors. fda.gov
Mechanistic Drug-Drug Interactions in Preclinical Settings
Understanding the potential for drug-drug interactions at a mechanistic level is critical for safe and effective therapy. Preclinical studies for Prazosin hydrochloride have focused on both metabolic and pharmacodynamic interactions.
Preclinical in vitro studies have been conducted to characterize the metabolic pathways of Prazosin hydrochloride. These investigations have utilized liver microsomes and cryopreserved hepatocytes from rats, dogs, and humans to identify metabolites. nih.gov The primary routes of metabolism are demethylation and conjugation. nih.govcase.edu
A key finding from these studies is the potential for prazosin to undergo bioactivation. The metabolism of the furan (B31954) ring on the molecule can form a reactive γ-keto-α,β-unsaturated aldehyde intermediate. nih.gov This reactive metabolite can then form conjugates with glutathione (B108866). nih.gov Furthermore, in the presence of UDP-glucuronic acid, prazosin can undergo direct conjugation to form a previously unreported N-glucuronide. nih.gov While these studies detail how prazosin is metabolized by hepatic enzymes (like the CYP450 family), information from preclinical studies on whether prazosin itself acts as a significant inducer or inhibitor of these enzymes is not prominent.
Prazosin has also been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, which is important for drug distribution, including across the blood-brain barrier. medcentral.com Its utility as a sensitive probe substrate in P-gp inhibition assays suggests that its transport can be affected by other drugs that inhibit this transporter.
Preclinical models have been instrumental in identifying both synergistic (enhancing) and antagonistic (blocking) interactions between Prazosin hydrochloride and other pharmacological agents.
Synergistic Effects:
With Antidepressants: In a rat microdialysis study, the combination of prazosin with the SSRI fluvoxamine (B1237835) was shown to produce a synergistic increase in dopamine (B1211576) release in the prefrontal cortex, an effect that may underlie the clinical practice of augmenting antidepressant therapy. nih.govresearchgate.net
With Other CNS Agents: In studies on alcohol-seeking behavior in rats, combining low-dose prazosin with either the β-blocker propranolol (B1214883) or the opioid antagonist naltrexone (B1662487) was, in some cases, more effective at reducing alcohol and sucrose (B13894) consumption than either drug administered alone. nih.gov
For Neuropathic Pain: The combination of prazosin and duloxetine (B1670986) has been evaluated in a rat model of oxaliplatin-induced peripheral neuropathy.
Antagonistic Effects:
In Substance Use Models: Prazosin demonstrates clear antagonistic effects against drug-seeking behaviors. It effectively blocks the reinstatement of alcohol seeking induced by the kappa-opioid receptor agonist U50,488 and the α2-antagonist yohimbine (B192690) in rats. oup.comnih.gov It also antagonizes the reinforcing effects of nicotine and heroin in self-administration paradigms. nih.gov
With Adrenergic Agonists: As expected from its primary mechanism, prazosin antagonizes the pressor (blood pressure-increasing) effects of adrenergic agonists like epinephrine (B1671497). medcentral.comresearchgate.net
With Antidepressants in Specific Models: In the Forced Swim Test, a model used to screen for antidepressant activity, prazosin was found to block the effects of the antidepressant imipramine.
The table below provides examples of preclinical pharmacodynamic interactions.
Table 2: Preclinical Synergistic and Antagonistic Effects of Prazosin Hydrochloride| Interaction Type | Interacting Agent(s) | Preclinical Model | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Synergistic | Fluvoxamine (SSRI) | Rat microdialysis | Increased dopamine release in the prefrontal cortex. | nih.gov, researchgate.net |
| Synergistic | Propranolol or Naltrexone | Rat alcohol self-administration | Greater reduction in alcohol/sucrose intake than either drug alone. | nih.gov |
| Antagonistic | U50,488 (KOR Agonist) | Rat model of alcohol relapse | Blocked U50,488-induced reinstatement of alcohol seeking. | oup.com |
| Antagonistic | Yohimbine | Rat model of relapse | Blocked yohimbine-induced reinstatement of alcohol/food seeking. | nih.gov |
| Antagonistic | Nicotine / Heroin | Rat self-administration models | Reduced self-administration of nicotine and heroin. | nih.gov |
| Antagonistic | Imipramine | Rat Forced Swim Test | Blocked the anti-immobility effect of imipramine. |
Q & A
Q. What computational models predict prazosin hydrochloride’s blood-brain barrier permeability?
- Methodological Answer : Apply in silico tools (e.g., QSAR, molecular docking) to assess logP (1.2–1.5) and polar surface area (85 Ų). Validate with in situ brain perfusion in rodents, measuring values. Correlate with PET imaging using [¹¹C]-prazosin .
Data Analysis & Reporting Standards
Q. How to statistically analyze dose-dependent cytotoxicity in prazosin studies?
Q. What guidelines ensure ethical reporting of preclinical prazosin studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
